[Mpa1, D-Tic7]OT is a synthetic analog of the neuropeptide oxytocin, which is known for its role in social bonding, reproductive behaviors, and various physiological processes. The compound's full chemical name is 1-(N-methylphenyl)-2-(D-Tic)7-oxytocin, and it has been classified as a peptide and a neuropeptide. Its molecular formula is with a molecular weight of approximately 1,021.23 g/mol . This compound is significant in both pharmacological research and therapeutic applications due to its potential effects on the oxytocin receptor.
[Mpa1, D-Tic7]OT is derived from the natural hormone oxytocin by substituting specific amino acids to modify its biological activity. The classification of this compound falls under synthetic peptides, specifically focusing on neuropeptide analogs that target the oxytocin receptor. Such modifications are often aimed at enhancing receptor affinity or altering pharmacokinetic properties.
The synthesis of [Mpa1, D-Tic7]OT typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptide chains. This technique allows for the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of [Mpa1, D-Tic7]OT features a cyclic structure typical of peptides, with disulfide bonds contributing to its stability. The specific arrangement of amino acids influences its interaction with the oxytocin receptor.
The compound's structural data can be represented in various forms:
[Mpa1, D-Tic7]OT undergoes several chemical reactions typical for peptides, including hydrolysis and oxidation. These reactions can affect its stability and bioactivity.
The mechanism of action for [Mpa1, D-Tic7]OT primarily involves binding to the oxytocin receptor. Upon binding, it triggers intracellular signaling pathways that lead to various physiological responses.
Research indicates that modifications like those in [Mpa1, D-Tic7]OT can enhance receptor affinity compared to native oxytocin, potentially leading to increased efficacy in therapeutic applications .
Relevant data regarding these properties can be found in chemical databases such as PubChem .
[Mpa1, D-Tic7]OT has several scientific uses:
Oxytocin receptor (OTR) activation triggers phospholipase C-mediated calcium release, driving myometrial contractions during labor. In preterm labor (occurring before 37 weeks gestation), premature OTR upregulation results in uncontrolled uterine activity, contributing significantly to neonatal morbidity and mortality [2] . Conventional tocolytics (e.g., β2-agonists, calcium channel blockers, magnesium sulfate) exhibit variable efficacy and concerning maternal-fetal side effects. Beta-mimetics like terbutaline carry risks of maternal tachycardia and hyperglycemia, while magnesium sulfate requires intensive monitoring due to associations with fetal lethargy and respiratory depression [7]. Ethanol, historically used, is now contraindicated due to teratogenicity and proven inefficacy [2] [7]. These limitations underscore the need for OTR-specific agents that directly counteract pathological contractions without systemic toxicity.
Beyond obstetrics, OTR modulation holds promise for social disorders. Central OTR signaling governs social bonding, emotional regulation, and stress responses. Dysregulation is implicated in autism spectrum disorder (ASD), anxiety, and schizophrenia, where peptide analogs with enhanced blood-brain barrier penetration could normalize social cognition pathways [3] [6]. [Mpa1, D-Tic7]OT’s constrained structure aims to optimize receptor affinity and metabolic stability for such applications, though central nervous system efficacy remains under investigation.
Table 1: Limitations of Conventional Tocolytics Highlighting the Need for Targeted OTR Antagonists
Tocolytic Class | Mechanism of Action | Key Limitations | Clinical Efficacy Summary |
---|---|---|---|
β2-Agonists | Beta-adrenergic receptor agonism | Maternal tachycardia, hyperglycemia, pulmonary edema; fetal tachycardia | Inferior to calcium channel blockers; FDA restrictions on prolonged use |
Calcium Channel Blockers | L-type calcium channel blockade | Maternal hypotension, flushing; avoid with magnesium sulfate | Delay delivery ≥48 hours; fewer neonatal effects than other classes |
Magnesium Sulfate | Myosin light chain kinase inhibition | Maternal respiratory depression, cardiac arrest; neonatal lethargy, hypotonia | Primarily used for neuroprotection; limited tocolytic efficacy |
NSAIDs | Cyclooxygenase inhibition | Fetal ductus arteriosus constriction, oligohydramnios | Effective ≤32 weeks; gestational age restrictions |
Ethanol | GABAA receptor modulation | Fetal alcohol syndrome, maternal intoxication | Ineffective; contraindicated in modern practice |
The development of [Mpa1, D-Tic7]OT stems from iterative advancements in peptide engineering, beginning with native oxytocin (Cys1-Tyr-Ile-Gln-Asn-Cys6-Pro-Leu-Gly-NH2). Early modifications focused on disulfide bridge stability. Replacing Cys1 with β-mercaptopropionic acid (Mpa) yielded [Mpa1]oxytocin, enhancing resistance to reductase enzymes while retaining agonism [8] [9]. Subsequent efforts introduced D-amino acids to reduce proteolytic susceptibility. [D-Tyr(Et)2]OT demonstrated that ethylation of tyrosine’s phenolic hydroxyl enhanced OTR affinity and conferred antagonism by sterically hindering receptor activation [6] [9].
Position 7 modifications proved critical for conformational control. Native Pro7 allows peptide backbone flexibility. Its replacement with D-Tic (D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) imposes rigidity due to the fused bicyclic structure of Tic, locking the peptide in a conformation favoring high-affinity OTR binding. This is exemplified in [Mpa1, D-Tic7]OT [5] [8]. Further optimization led to analogs like [Mpa1, D-Tyr(Et)2, D-Tic7]OT (molecular weight 1082.3 g/mol, C50H71N11O12S2), where synergistic modifications amplify receptor specificity and functional activity [3] [6].
Table 2: Structural Evolution of Key Oxytocin Analogues Leading to [Mpa1, D-Tic7]OT
Analog | Position-Specific Modifications | Structural Consequence | Pharmacological Outcome |
---|---|---|---|
Native Oxytocin | Cys1, Pro7 | Flexible disulfide; protease-sensitive | Full agonist; short half-life |
[Mpa1]Oxytocin | Mpa1 | Enhanced disulfide stability; reduced reduction | Maintained agonism; improved metabolic stability |
[D-Tyr(Et)2]OT | D-Tyr(Ethyl)2 | Steric bulk near N-terminus | Competitive antagonism; increased OTR affinity |
[D-Tic7]OT | D-Tic7 | Backbone conformational constraint | High-affinity binding; potential partial agonism/antagonism |
[Mpa1, D-Tic7]OT | Mpa1 + D-Tic7 | Stabilized S-S bond + rigidified C-terminus | Optimized receptor specificity and proteolytic resistance |
[Mpa1, D-Tyr(Et)2, D-Tic7]OT | Mpa1 + D-Tyr(Et)2 + D-Tic7 | Combined steric and conformational effects | Potent and selective OTR antagonism |
The pharmacological profile of [Mpa1, D-Tic7]OT is dictated by its position-specific substitutions, each contributing distinct biophysical and receptor-interaction properties:
Position 1 (Mpa - β-mercaptopropionic acid): The substitution of cysteine with Mpa eliminates the N-terminal α-amino group, forming a hydrolytically stable mercaptoethyl disulfide bond instead of the cystine disulfide. This reduces susceptibility to enzymatic reduction by placental glutathione reductase, a major inactivation pathway for oxytocin. Mpa analogs demonstrate prolonged plasma half-lives, evidenced by pharmacokinetic studies showing biexponential decay curves with terminal half-lives exceeding 30 minutes in humans, compared to minutes for native oxytocin [5] [9].
Position 7 (D-Tic - D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid): Replacing the native L-Proline7 with D-Tic introduces profound conformational constraints. The rigid polycyclic aromatic structure of D-Tic restricts the φ and ψ backbone angles of residues 7-9, stabilizing a turn conformation crucial for high-affinity OTR binding. This rigidity hinders the transition to the active receptor state, often converting agonists into antagonists. Binding assays confirm D-Tic7 analogs exhibit nanomolar affinity (Ki) for human OTR, often with ≥10-fold selectivity over vasopressin receptors (V1a, V2), mitigating off-target effects like vasopressor or antidiuretic activity [6] [8].
Synergistic Effects: Combining Mpa1 and D-Tic7 creates a cooperative stabilization of the peptide’s tertiary structure. Molecular modeling suggests Mpa1 optimizes the orientation of the N-terminal "message" domain (residues 1-6) for receptor engagement, while D-Tic7 locks the C-terminal "address" domain (residues 7-9) into an optimal conformation. This synergy enhances binding affinity and functional potency. Studies on uterotonic activity show [Mpa1, D-Tic7]OT effectively inhibits oxytocin-induced contractions in rat uterine tissue at lower concentrations than analogs lacking both modifications [5] [8].
Table 3: Pharmacological Impact of Specific Residues in [Mpa1, D-Tic7]OT
Residue Modification | Biochemical Property Conferred | Receptor Interaction Consequence | Functional Outcome |
---|---|---|---|
Mpa1 | Stable mercaptoethyl disulfide bond; loss of N-terminal α-amino group | Resistance to reductase degradation; preserved S-S bond geometry essential for binding | Prolonged plasma half-life (≥30 min); maintained high OTR binding affinity |
D-Tic7 | Rigid polycyclic structure restricting backbone flexibility | Stabilizes C-terminal β-turn; hinders receptor activation transition | High-affinity OTR binding (nM range); selective antagonism/partial agonism |
Synergy (Mpa1 + D-Tic7) | Cooperative stabilization of bioactive conformation | Optimized orientation of N-terminal "message" and C-terminal "address" domains | Enhanced specificity for OTR over vasopressin receptors; increased potency in functional assays |
These targeted modifications exemplify rational peptide design, leveraging stereochemistry and side chain engineering to achieve precise receptor modulation. Ongoing research focuses on further optimizing these analogs for central nervous system penetration by balancing lipophilicity (e.g., logP ≈ -1.58 for [Mpa1, D-Tic7]OT) against hydrogen bonding potential (11 donors, 14 acceptors) to traverse the blood-brain barrier [5] [6].
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 195157-34-7
CAS No.: 117960-49-3